molecular formula C10H12N2O B2527743 2-(1-methoxyethyl)-1H-benzo[d]imidazole CAS No. 34580-82-0

2-(1-methoxyethyl)-1H-benzo[d]imidazole

Cat. No.: B2527743
CAS No.: 34580-82-0
M. Wt: 176.219
InChI Key: SCNIZJJJBSCYAV-UHFFFAOYSA-N
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Description

2-(1-Methoxyethyl)-1H-benzo[d]imidazole is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry and anticancer drug discovery. The 1H-benzo[d]imidazole core is a privileged structure in drug design, known for its ability to interact with various biological targets. Researchers are actively exploring novel benzimidazole derivatives for their potent biological activities. Recent studies have highlighted that structurally similar benzimidazole compounds exhibit promising anticancer properties by functioning as DNA-interactive agents. These compounds can bind to the minor groove of DNA, disrupting fundamental processes like DNA replication and transcription, which can lead to the inhibition of cancer cell growth . Some derivatives have been identified as inhibitors of human topoisomerase I (Hu Topo I), a critical enzyme for DNA replication, and have demonstrated the ability to induce cell cycle arrest in the G2/M phase, triggering apoptosis in cancer cells . Furthermore, benzimidazole-based pharmacophores are being investigated in repurposing strategies for cancer therapy, and they serve as excellent ligands for developing metal-based chemotherapeutic agents, with some complexes showing selective cytotoxicity against cancer cell lines . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1-methoxyethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7(13-2)10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNIZJJJBSCYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Spectroscopic Characterization of 2 1 Methoxyethyl 1h Benzo D Imidazole and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of the carbon-hydrogen framework of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced two-dimensional techniques, the precise connectivity and spatial arrangement of atoms within 2-(1-methoxyethyl)-1H-benzo[d]imidazole and its analogues can be determined.

The ¹H NMR spectrum of a typical 2-substituted-1H-benzo[d]imidazole displays characteristic signals for the protons of the benzimidazole (B57391) core and the substituent at the 2-position. The aromatic protons of the benzene (B151609) ring (H-4, H-5, H-6, and H-7) generally appear as a complex multiplet in the downfield region, typically between δ 7.0 and 8.0 ppm. The N-H proton of the imidazole (B134444) ring gives rise to a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, but is often observed in the region of δ 12.0-13.0 ppm in solvents like DMSO-d₆.

For the specific case of this compound, the protons of the 1-methoxyethyl group would exhibit distinct signals. The methoxy (B1213986) (-OCH₃) protons would appear as a sharp singlet, typically around δ 3.2-3.5 ppm. The methine proton (-CH) would be a quartet, likely in the δ 4.5-5.0 ppm region, coupled to the adjacent methyl protons. The methyl (-CH₃) protons would present as a doublet around δ 1.5-1.8 ppm, due to coupling with the methine proton.

The ¹³C NMR spectrum provides complementary information regarding the carbon skeleton. The carbon atoms of the benzimidazole ring resonate in the aromatic region (δ 110-155 ppm). The C-2 carbon, being directly attached to the nitrogen atoms of the imidazole ring and the substituent, typically appears in the δ 150-160 ppm range. The chemical shifts of the carbons in the 1-methoxyethyl substituent would be expected in the aliphatic region, with the methoxy carbon around δ 55-60 ppm, the methine carbon at approximately δ 70-80 ppm, and the methyl carbon around δ 20-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on the analysis of analogous 2-alkyl and 2-alkoxy-substituted benzimidazoles.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-H~12.0 - 13.0 (broad s)-
Benzimidazole Aromatic-H~7.0 - 8.0 (m)~110 - 145
C-2-~150 - 160
-CH(OCH₃)CH₃~4.5 - 5.0 (q)~70 - 80
-OCH₃~3.2 - 3.5 (s)~55 - 60
-CH₃~1.5 - 1.8 (d)~20 - 25

To unambiguously assign the proton and carbon signals and to elucidate the connectivity of the molecule, two-dimensional (2D) NMR techniques are invaluable. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is particularly useful for identifying long-range (2- and 3-bond) correlations between protons and carbons. For instance, an HMBC experiment on this compound would show correlations between the methine proton of the ethyl group and the C-2 carbon of the benzimidazole ring, confirming the attachment of the substituent. Correlations between the methoxy protons and the methine carbon would also be expected.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close proximity. This can be used to confirm the spatial arrangement of the substituent relative to the benzimidazole core. For example, NOE correlations might be observed between the methine or methyl protons of the substituent and the aromatic protons at the 4 and 7 positions of the benzimidazole ring, depending on the preferred conformation.

Vibrational Spectroscopy for Molecular Structure Determination

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present. A broad band in the region of 3000-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring. The C-H stretching vibrations of the aromatic ring and the aliphatic ethyl group would appear in the 2850-3100 cm⁻¹ region. The C=N and C=C stretching vibrations of the benzimidazole ring are expected in the 1450-1650 cm⁻¹ range. The C-O stretching of the methoxy group would likely give a strong absorption band in the 1050-1250 cm⁻¹ region.

Table 2: Predicted Characteristic FT-IR Absorption Bands for this compound Predicted values are based on the analysis of analogous 2-alkyl and 2-alkoxy-substituted benzimidazoles.

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H stretch3000 - 3400 (broad)
Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch2850 - 3000
C=N and C=C stretch (ring)1450 - 1650
C-O stretch (ether)1050 - 1250

Raman spectroscopy provides complementary vibrational information to FT-IR. The Raman spectrum of benzimidazole and its derivatives is typically characterized by strong bands corresponding to the ring breathing and stretching modes. For this compound, prominent Raman bands would be expected for the benzimidazole ring vibrations, particularly in the 1200-1600 cm⁻¹ region. The symmetric stretching of the C-O-C bond of the methoxy group may also give a noticeable Raman signal.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.

The fragmentation of 2-alkylbenzimidazoles often proceeds through the loss of the alkyl substituent or parts of it. A common fragmentation pathway involves the formation of a stable quinoxalinium ion. For this compound, initial fragmentation could involve the loss of the methoxy group (•OCH₃) or the entire methoxyethyl radical. The cleavage of the C-C bond in the side chain could also lead to the formation of a fragment corresponding to the benzimidazolyl cation.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound Predicted fragmentation is based on the known fragmentation patterns of 2-alkylbenzimidazoles.

FragmentDescription
[M]⁺Molecular ion
[M - •CH₃]⁺Loss of a methyl radical from the ethyl group
[M - •OCH₃]⁺Loss of a methoxy radical
[M - CH₃CHO]⁺Loss of acetaldehyde (B116499) from the side chain
[Benzimidazolyl]⁺Cleavage of the bond between C-2 and the substituent

X-ray Crystallography and Solid-State Structural Analysis

The crystallographic analysis of 2-ethyl-1H-benzimidazole has identified two distinct polymorphic forms, designated as form (3a) and form (3c). researchgate.net These polymorphs, crystallized from a dichloromethane/hexane solution, exhibit different crystal systems and unit cell parameters, which are summarized in the table below. researchgate.net

Table 1: Crystal Data and Structure Refinement for Polymorphs of 2-ethyl-1H-benzimidazole

Parameter Form (3a) Form (3c)
Crystal System Monoclinic Monoclinic
Space Group P2₁/c P2₁/c
a (Å) 10.587 (2) 9.4759 (10)
b (Å) 18.457 (2) 8.4450 (5)
c (Å) 8.3670 (10) 10.746 (2)
α (°) 90 90
β (°) 97.43 (1) 109.72 (1)
γ (°) 90 90
Volume (ų) 1621.7 (4) 809.5 (2)
Z 8 4
Temperature (K) 293 293
Radiation Type Cu Kα Mo Kα
R-factor 0.056 0.049

Data sourced from Cabildo et al. (2018). researchgate.net

Form (3a) is characterized by having two independent molecules in its asymmetric unit, while form (3c) has one. researchgate.net This difference in the asymmetric unit content, along with the distinct unit cell parameters, underscores the structural diversity that can arise from subtle variations in crystallization conditions.

The molecular geometry of the benzimidazole core is largely consistent across different 2-substituted derivatives. The bond lengths and angles within the fused ring system are in agreement with those expected for aromatic and heterocyclic compounds. In the case of 2-ethyl-1H-benzimidazole, the conformation of the ethyl group at the 2-position is a key structural feature. In polymorph (3a), the two independent molecules exhibit different conformations of this ethyl group, highlighting the rotational freedom around the C(2)-C(ethyl) bond. researchgate.net

While specific bond lengths and angles for this compound are not available, representative data from other 2-substituted benzimidazoles can provide an approximation. For instance, in a zinc complex of a 1-allyl-2-substituted benzimidazole, the Zn-N bond lengths are approximately 2.011(3) Å and 2.048(3) Å, and the Zn-Cl bond lengths are around 2.2266(16) Å and 2.224(2) Å. researchgate.net In 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, the C-O bond lengths of the carboxylic acid group are 1.319 (3) Å and 1.216 (3) Å. nih.gov

The supramolecular assembly of benzimidazole derivatives in the solid state is governed by a variety of intermolecular interactions. Hydrogen bonding plays a pivotal role, with the N-H group of the imidazole ring acting as a hydrogen bond donor and the imine nitrogen atom serving as an acceptor. In addition to N-H···N hydrogen bonds, C-H···O, C-H···N, and O-H···N interactions are also commonly observed, contributing to the formation of one-, two-, or three-dimensional networks. nih.govnih.govnih.gov

Conformational Analysis of Benzimidazole Frameworks

The conformational flexibility of benzimidazole derivatives primarily arises from the rotation of substituents attached to the core framework. For 2-substituted benzimidazoles, the orientation of the substituent at the 2-position is of particular interest as it can influence the molecule's biological activity and its intermolecular interactions in the solid state.

The study of different polymorphic forms of a bis(pyridinyl)-substituted benzimidazole revealed that the molecular structures differ in the orientation of the substituents. nih.gov Density functional theory (DFT) calculations showed that the relative energies of these different conformations can vary. nih.gov In the case of 2-ethyl-1H-benzimidazole, the two independent molecules in one of its polymorphs display distinct conformations of the ethyl group, indicating a low rotational barrier. researchgate.net

For this compound, the methoxyethyl group at the 2-position introduces additional conformational possibilities due to rotation around the C(2)-C(ethyl) and C(ethyl)-O(methoxy) bonds. The preferred conformation in the solid state would be a balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice. Computational modeling, in conjunction with experimental data from analogues, can provide valuable insights into the likely low-energy conformations of this molecule.

A comprehensive literature search did not yield specific computational and theoretical chemistry studies focused on the compound this compound. While extensive research exists on the computational analysis of the broader benzimidazole class of molecules, detailed findings and data tables for the specific analyses requested—such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO), Molecular Electrostatic Potential (MESP), Natural Bond Orbital (NBO), and Global Chemical Reactivity Descriptors (GCRD)—for this particular compound are not available in the provided search results.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as per the user's strict instructions to focus solely on this compound. Generating content would require extrapolating from different but related molecules, which would violate the explicit instruction not to introduce information or examples outside the specified scope.

Computational and Theoretical Chemistry Studies of 2 1 Methoxyethyl 1h Benzo D Imidazole

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

Molecular docking and molecular dynamics (MD) simulations are pivotal in drug discovery and design, providing a virtual model of how a ligand, such as 2-(1-methoxyethyl)-1H-benzo[d]imidazole, might interact with a biological target, typically a protein or enzyme.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method involves sampling different conformations of the ligand within the binding site of the protein and scoring them based on binding affinity. For benzimidazole (B57391) derivatives, docking studies are frequently used to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for their biological activity. For instance, in studies of other benzimidazoles, docking has revealed critical hydrogen bonds between the imidazole (B134444) nitrogen atoms and amino acid residues like lysine (B10760008) or tyrosine in the active site of an enzyme.

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-receptor complex over time. Starting from a docked pose, MD simulations model the movement of every atom in the system, offering insights into the stability of the complex and the flexibility of both the ligand and the protein. These simulations can confirm the stability of interactions predicted by docking and reveal conformational changes that may occur upon ligand binding. For example, MD simulations of benzimidazole-based inhibitors have shown how the ligand can stabilize the protein in a particular conformation, leading to its inhibition.

Illustrative Ligand-Target Interaction Data

The following table illustrates the type of data that would be generated from a molecular docking and MD simulation study of this compound with a hypothetical protein target.

ParameterDescriptionExemplary Finding for this compound
Binding Affinity (Docking Score)Estimated free energy of binding (e.g., in kcal/mol). A more negative value indicates a stronger predicted interaction.-8.5 kcal/mol
Key Interacting ResiduesAmino acids in the protein's binding site that form significant interactions with the ligand.Hydrogen bond with Serine-252; Hydrophobic interactions with Leucine-180, Valine-195
Root Mean Square Deviation (RMSD)A measure of the average distance between the atoms of the ligand or protein over the course of an MD simulation, indicating stability.Ligand RMSD < 2 Å, indicating a stable binding pose.
Interaction OccupancyThe percentage of time a specific interaction (e.g., a hydrogen bond) is maintained during the MD simulation.Serine-252 H-bond occupancy: 85%

Theoretical Investigation of Tautomeric Equilibria

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms, called tautomers, which differ in the position of a proton and the location of a double bond. For 1H-benzo[d]imidazoles, annular tautomerism is of particular interest, involving the migration of a proton between the two nitrogen atoms of the imidazole ring.

Theoretical chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), is instrumental in studying tautomeric equilibria. These calculations can determine the relative energies of different tautomers, thereby predicting which form is more stable and likely to be predominant under certain conditions (e.g., in the gas phase or in a specific solvent).

For 2-substituted benzimidazoles, the nature of the substituent at the 2-position can influence the tautomeric equilibrium. In the case of this compound, two primary tautomers would be expected due to the migration of the proton between N1 and N3. Theoretical calculations would involve optimizing the geometry of each tautomer and calculating their electronic energies. The energy difference between the tautomers provides the basis for determining the equilibrium constant.

Illustrative Tautomeric Equilibrium Data

The following table presents hypothetical data from a DFT study on the tautomeric equilibrium of this compound.

ParameterDescriptionHypothetical Value for this compound
Relative Energy (ΔE)The difference in electronic energy between the two tautomers (in kcal/mol).Tautomer 1 is 0.5 kcal/mol more stable than Tautomer 2.
Gibbs Free Energy Difference (ΔG)The difference in Gibbs free energy, which includes thermal and entropic contributions, providing a more accurate measure of relative stability at a given temperature.Tautomer 1 is 0.4 kcal/mol more stable in terms of free energy.
Equilibrium Constant (KT)Calculated from the Gibbs free energy difference, indicating the ratio of the two tautomers at equilibrium.KT = [Tautomer 2]/[Tautomer 1] ≈ 0.5
Predicted PopulationThe percentage of each tautomer present at equilibrium at a standard temperature (e.g., 298.15 K).Tautomer 1: ~67%, Tautomer 2: ~33%

Medicinal Chemistry and Biological Activity Investigations of 2 1 Methoxyethyl 1h Benzo D Imidazole Derivatives

Enzyme Inhibition Studies of Benzimidazole (B57391) Analogues

Benzimidazole derivatives have been extensively studied for their potential to inhibit various enzymes, playing a crucial role in the development of therapeutic agents. The structural versatility of the benzimidazole nucleus allows for modifications that can lead to potent and selective enzyme inhibitors.

Inhibition of Human Carbonic Anhydrase Isoforms (hCA I and II)

In these studies, it was observed that hCA II was more potently inhibited than hCA I by these benzimidazole derivatives. The structure-activity relationship (SAR) indicated that the substitution pattern on the benzimidazole ring and the nature of the linker to the sulphonamide moiety significantly influence the inhibitory potency. For example, imidazoline-incorporated sulphonamides generally displayed superior inhibitory activities against hCA II compared to benzimidazoline-substituted derivatives. The most effective hCA II inhibitor in one such series was an unsubstituted imidazoline (B1206853) ring-containing compound.

Below is a table summarizing the inhibitory activities of some benzimidazole-containing sulphonamides against hCA I and II.

CompoundhCA I (Kᵢ in nM)hCA II (Kᵢ in nM)
6a 107.537.6
6b 225.465.6
6c 450.155.4
7a 9533577.6
7b 492784.0
7c >10000200.5
Acetazolamide (AAZ) 25012

Data sourced from studies on 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides and is intended to be illustrative of the activity of the benzimidazole class.

Modulation of p21-Activated Kinases (PAK4)

Research into the effects of 2-(1-methoxyethyl)-1H-benzo[d]imidazole on p21-activated kinase 4 (PAK4) is not specifically documented in the available literature. However, the broader family of p21-activated kinases (PAKs) has been a target for inhibitors in various therapeutic areas, particularly in oncology. PAK4 is a key downstream effector of the Rho family GTPases and is overexpressed in several cancers.

Novel allosteric modulators of PAK4 have been developed and have shown antiproliferative activity in cancer cell lines. These inhibitors have been found to induce apoptosis and suppress colony formation. While the direct interaction of this compound with PAK4 has not been reported, the development of benzimidazole-based kinase inhibitors is an active area of research, suggesting that derivatives of this scaffold could potentially be designed to target PAK4.

Effects on Topoisomerase and Protein Kinase Activity

The benzimidazole scaffold is a common feature in many compounds designed to inhibit topoisomerases and various protein kinases. While specific data for this compound is not available, numerous studies have highlighted the potential of benzimidazole derivatives in these areas.

A series of novel 1H-benzo[d]imidazole derivatives have been synthesized and evaluated as potential anticancer agents targeting human topoisomerase I. These compounds were found to bind to the DNA minor groove and inhibit the DNA relaxation activity of the enzyme. The most potent of these compounds showed 50% growth inhibition (GI50) in the micromolar to nanomolar range across a panel of human cancer cell lines.

Furthermore, benzimidazole derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes. For instance, certain 1-heteroaryl-2-aryl-1H-benzimidazole derivatives have been synthesized as inhibitors of c-Jun N-terminal kinases (JNKs), with some compounds showing high affinity and potent cell-protective effects in neuronal cells. The development of multi-kinase inhibitors based on the benzimidazole structure is also an area of active investigation.

Receptor Modulation and Antagonist Activity

The ability of benzimidazole derivatives to interact with various receptors has led to their investigation as potential therapeutic agents for a range of conditions.

PqsR Antagonism in Pseudomonas aeruginosa Quorum Sensing Systems

While there is no specific research on this compound as a PqsR antagonist, the benzimidazole scaffold has been identified as a promising starting point for the development of inhibitors of the Pseudomonas aeruginosa quorum sensing regulator PqsR. Quorum sensing is a system of cell-to-cell communication that allows bacteria to coordinate gene expression, including virulence factors.

In a hit-to-lead optimization study, 2-amino-benzimidazole derivatives were found to offer a significant improvement in potency as PqsR antagonists compared to an initial quinazolin-4(3H)-one lead compound. Further structural modifications led to the discovery of a potent PqsR antagonist, 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile, which inhibited the PqsR-controlled transcriptional reporter fusion in P. aeruginosa at submicromolar concentrations. This compound also showed significant inhibition of the production of virulence factors like pyocyanin.

The following table shows the PqsR inhibitory activity of a lead compound and a more potent benzimidazole derivative.

CompoundPqsR Inhibition (IC₅₀ in µM) in P. aeruginosa PAO1-L
1 (Quinazolinone lead) 3.2
6a (1-methyl-1H-benzo[d]imidazol-2-amine derivative) ~0.2

This data is from a study on new 1H-benzo[d]imidazole based PqsR inhibitors and illustrates the potential of the benzimidazole scaffold.

Antihistaminic Mechanisms of Action

Specific studies on the antihistaminic mechanisms of this compound are not available. However, the benzimidazole core is a key structural feature of the second-generation antihistamine, bilastine (B1667067). Bilastine is a potent and selective histamine (B1213489) H1 receptor antagonist. Its chemical structure is 2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]piperidin-1-yl}ethyl)phenyl]-2-methylpropanoic acid.

The mechanism of action of benzimidazole-based antihistamines like bilastine involves competitive antagonism of the histamine H1 receptor. By binding to this receptor, they prevent histamine from exerting its effects, which include vasodilation, increased vascular permeability, and smooth muscle contraction, thereby alleviating the symptoms of allergic reactions. The ethoxyethyl group on the benzimidazole ring of bilastine is thought to contribute to its pharmacokinetic properties. Given the structural similarities, it is plausible that derivatives of this compound could be explored for similar antihistaminic activities.

Potential as Phosphodiesterase Inhibitors

While direct studies on the phosphodiesterase (PDE) inhibitory activity of this compound are not extensively documented in publicly available research, the broader class of benzimidazole derivatives has shown promise as PDE inhibitors. Phosphodiesterases are a superfamily of enzymes that play a crucial role in signal transduction pathways by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of these enzymes can lead to various therapeutic effects, making them attractive drug targets.

Research into structurally related compounds suggests that the benzimidazole scaffold can be a valuable framework for the development of PDE inhibitors. For instance, derivatives like 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole have been investigated for their potential as phosphodiesterase inhibitors. The exploration of various benzimidazole derivatives has been a subject of interest in the design of novel PDE inhibitors for conditions such as schizophrenia, with studies focusing on optimizing their inhibitory activity and brain penetration. The potential of this compound as a PDE inhibitor would likely depend on how its specific structural features interact with the active site of different PDE isoforms. Further investigation through synthesis and biological evaluation is necessary to determine its specific inhibitory profile and therapeutic potential in this area.

Structure-Activity Relationship (SAR) Investigations of Benzimidazole Derivatives

The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how these modifications affect the pharmacological properties of the compounds.

Impact of Substituent Modifications on Biological Activity Profiles

The biological activity profiles of benzimidazole derivatives can be finely tuned by altering the substituents on the core structure. The introduction of different functional groups can impact the compound's electronic properties, lipophilicity, and steric hindrance, all of which play a role in its interaction with biological targets.

For example, in the context of antifungal activity, the introduction of a methyl group to the benzimidazole structure has been shown to significantly enhance fungicidal activity. Conversely, the addition of a chlorine atom has been observed to decrease the potency of some derivatives. The type of substituent can also influence the mode of interaction with biological targets. For instance, the presence of a nitro group versus a chlorine atom on furan-benzothiazole derivatives, a related heterocyclic system, can lead to different binding modes with calf thymus DNA (ctDNA).

Substituent ModificationImpact on Biological ActivityExample Context
Methyl GroupEnhanced fungicidal activityAntifungal benzimidazole derivatives
Chlorine AtomDecreased fungicidal activity in some casesAntifungal benzimidazole derivatives
Nitro Group vs. Chlorine AtomDifferent binding modes with ctDNAFuran-benzothiazole derivatives
Anacardic Acid at C2Inhibition of COX-2Anti-inflammatory benzimidazoles

Positional Effects of Functional Groups on the Benzimidazole Core

The position of functional groups on the benzimidazole scaffold is a critical determinant of biological activity. SAR analyses have indicated that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole nucleus greatly influence the pharmacological effects.

For instance, in a series of benzimidazole derivatives designed as sirtuin inhibitors, it was found that meta-substituted compounds were markedly less potent than their ortho- and para-substituted counterparts, with the exception of halogenated substituents. This suggests that the spatial arrangement of the substituent relative to the core structure is crucial for effective interaction with the target enzyme.

In another study on benzimidazole derivatives with insecticidal activity, the position of a chrysanthemum acid moiety was found to be significant. Compounds with this moiety at the ortho position of a benzene (B151609) ring substituent exhibited optimal insecticidal activity. Similarly, for antifungal activity against certain strains, compounds with the chrysanthemum acid moiety at the ortho position displayed good fungicidal activity. These findings underscore the importance of positional isomerism in the design of biologically active benzimidazole derivatives.

Molecular-Level Mechanisms of Interaction with Biological Targets

Understanding the molecular-level interactions between benzimidazole derivatives and their biological targets is fundamental to elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents.

Binding Interactions with Proteins and Enzyme Active Sites

Molecular docking studies have been instrumental in visualizing the binding modes of benzimidazole derivatives within the active sites of proteins and enzymes. These studies reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-cation contacts, that contribute to the binding affinity.

For example, in the context of sirtuin inhibition, molecular docking has been used to rationalize the observed SAR trends, showing how different substitutions on the benzimidazole ring affect the binding to the enzyme's active site. nih.gov Similarly, for benzimidazolyl-chalcones as antileishmanial agents, docking studies have identified key interactions with the active site of L. donovani phosphodiesterase B1, including hydrogen bonding with serine residues and hydrophobic interactions with leucine (B10760876) and tyrosine residues. nih.gov

The active site of soluble epoxide hydrolase (sEH), another target for some benzimidazole derivatives, is characterized by a catalytic triad (B1167595) of amino acids (Tyr466, Tyr383, and Asp335) that interact with ligands via hydrogen bonding. pharmaffiliates.com The surrounding hydrophobic cavities accommodate the ligand, and the nature of the substituents on the benzimidazole core determines the extent and nature of these interactions. pharmaffiliates.com

Biological TargetKey Interacting ResiduesTypes of Interactions
SirtuinsVaries with isoformHydrogen bonds, hydrophobic interactions
L. donovani Phosphodiesterase B1SER 464, LYS 61, LEU 62, TYR 64, LEU 72Hydrogen bonds, pi-cation contacts, hydrophobic interactions
Soluble Epoxide Hydrolase (sEH)Tyr466, Tyr383, Asp335Hydrogen bonds, hydrophobic interactions

Intercalation with Nucleic Acids (e.g., CT-DNA)

Benzimidazole derivatives are known to interact with nucleic acids, with intercalation being one of the primary binding modes. researchgate.net Intercalation involves the insertion of a planar molecule between the base pairs of DNA, which can lead to conformational changes in the DNA structure and interfere with processes like replication and transcription.

Studies on the interaction of benzimidazole derivatives with calf thymus DNA (ctDNA) have utilized various biophysical techniques, including UV-Visible absorption spectroscopy, fluorescence spectroscopy, and circular dichroism (CD). These studies have shown that many benzimidazole derivatives can bind to DNA, with some exhibiting a preference for the minor groove, particularly in AT-rich sequences.

The binding affinity, represented by the binding constant (Kb), can vary significantly depending on the specific structure of the benzimidazole derivative. For example, certain benzimidazole Schiff base ligands and their metal complexes have been shown to be moderate to strong DNA binders, with Kb values in the range of 103 to 105 M-1. The mode of binding can also be influenced by the substituents on the benzimidazole core. For instance, some derivatives have been shown to bind as monomers or dimers within the DNA groove, while others may form aggregates along the DNA backbone.

Influence on Cellular Processes (e.g., proliferation, migration, apoptosis)

Benzimidazole derivatives are well-recognized for their significant impact on fundamental cellular processes, which underpins their therapeutic potential, particularly in oncology. nih.gov The core benzimidazole scaffold can be chemically modified at various positions, with the C2 position being a frequent site for substitutions that modulate biological activity. These modifications can influence the compound's ability to interact with various cellular targets, leading to effects on cell proliferation, migration, and apoptosis.

Cell Proliferation: Many 2-substituted benzimidazole derivatives have demonstrated potent anti-proliferative activity against a range of cancer cell lines. nih.gov For instance, certain derivatives have been shown to arrest the cell cycle at different phases, thereby inhibiting the uncontrolled division of cancer cells. The nature of the substituent at the C2 position plays a crucial role in determining the potency and selectivity of these effects. While direct data on this compound is scarce, the presence of an alkoxyalkyl group at this position could confer specific steric and electronic properties that may influence its interaction with cellular targets involved in cell cycle regulation.

Cell Migration: The metastatic spread of cancer is heavily reliant on the ability of cancer cells to migrate. Some benzimidazole derivatives have been investigated for their potential to inhibit cell migration. The mechanism often involves the disruption of the cellular cytoskeleton or the inhibition of signaling pathways that are critical for cell motility. The methoxyethyl group in this compound might influence the compound's lipophilicity and cell permeability, which could be factors in its potential to access and interact with intracellular targets that regulate cell migration.

Apoptosis: The induction of apoptosis, or programmed cell death, is a key strategy in cancer therapy. Numerous benzimidazole derivatives have been found to trigger apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways and the modulation of pro- and anti-apoptotic proteins. jksus.org The specific chemical features of the C2 substituent can influence the apoptotic pathway that is activated. For example, some derivatives have been shown to induce apoptosis by generating reactive oxygen species (ROS) or by inhibiting enzymes crucial for cancer cell survival. nih.gov

To illustrate the anti-proliferative effects of various 2-substituted benzimidazoles, the following table presents a selection of compounds and their reported cytotoxic activities against different cancer cell lines. It is important to note that this compound is not included due to the lack of available data.

Table 1: Cytotoxic Activity of Selected 2-Substituted Benzimidazole Derivatives

Compound C2-Substituent Cancer Cell Line IC50 (µM) Reference
Compound 2c Substituted phenyl HeLa (Cervical Carcinoma) 0.015 nih.gov
Compound 3c Substituted phenyl HeLa (Cervical Carcinoma) 0.013 nih.gov
Compound 3e Substituted ethylidene Non-small cell lung cancer (HOP-92) 0.19 nih.gov
MBIC 5-fluoro-2-hydroxyphenyl Breast cancer (MCF-7) Not Specified nih.gov
Compound 8I Acridine derivative Leukemia (K562) 2.68 nih.gov
Compound 12 Substituted benzimidazole Lung cancer (A549) 3.98 µg/ml nih.gov

Strategic Design and Development of Benzimidazole-Based Bioactive Molecules

The development of benzimidazole derivatives as therapeutic agents is a dynamic field that employs both traditional medicinal chemistry strategies and modern computational approaches to enhance their biological efficacy and selectivity.

The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.gov Scaffold optimization is a key strategy to improve the potency, selectivity, and pharmacokinetic properties of benzimidazole-based drug candidates. This process involves systematically modifying the core structure and its substituents.

Key areas of modification on the benzimidazole scaffold include:

Position 2: As previously discussed, this is a common site for introducing a variety of substituents to modulate biological activity. The size, shape, and electronic properties of the group at this position can significantly influence target binding.

Position 1 (N1): Substitution at the N1 position can impact the compound's solubility, metabolic stability, and interaction with the target protein.

The goal of scaffold optimization is to identify derivatives with improved therapeutic indices, meaning they are more effective against the target while having fewer off-target effects and lower toxicity. For this compound, further optimization could involve, for example, modifying the methoxy (B1213986) group to other alkoxy groups to alter lipophilicity, or introducing substituents on the benzene ring to enhance target-specific interactions. The process of "scaffold hopping," where the benzimidazole core is replaced by a structurally different but functionally similar scaffold, is another advanced strategy to discover novel bioactive molecules with improved properties. researchgate.net

Computational methods, or in silico approaches, have become indispensable in modern drug discovery and development. These techniques are used to predict the biological activity of compounds, understand their mechanism of action at a molecular level, and guide the design of new and more effective drug candidates.

For benzimidazole derivatives, in silico studies often involve:

Molecular Docking: This technique predicts the preferred orientation of a ligand (the benzimidazole derivative) when bound to a specific protein target. It helps to understand the binding mode and to estimate the binding affinity, which can correlate with biological activity. nih.govijpsjournal.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized derivatives and to identify the key structural features that are important for activity.

ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. researchgate.net This is crucial for identifying compounds with favorable pharmacokinetic profiles and low toxicity early in the drug discovery process.

Q & A

Q. Q1. What are the optimized synthetic routes for 2-(1-methoxyethyl)-1H-benzo[d]imidazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step protocol starting from o-phenylenediamine derivatives. For example:

  • Step 1: Condensation of o-phenylenediamine with a methoxyethyl ketone under acidic conditions to form the benzimidazole core .
  • Step 2: Functionalization via nucleophilic substitution or coupling reactions. highlights the use of copper-catalyzed click reactions for introducing triazole groups, achieving yields >80% with optimized solvent systems (e.g., DMF) and bases (e.g., K₂CO₃) .
  • Purity Control: High-performance liquid chromatography (HPLC) and recrystallization in ethanol/water mixtures are critical for isolating high-purity products (melting points: 300–320°C) .

Q. Q2. What spectroscopic techniques are most reliable for characterizing this compound derivatives?

Methodological Answer:

  • ¹H/¹³C NMR: Essential for confirming substitution patterns. For instance, the methoxyethyl group shows characteristic singlets at δ 3.3–3.5 ppm (¹H NMR) and δ 55–60 ppm (¹³C NMR) .
  • HRMS: Validates molecular formulas with precision (<2 ppm error). reports HRMS data for similar benzimidazoles, confirming [M+H]⁺ peaks .
  • IR Spectroscopy: Identifies functional groups (e.g., C-N stretches at 1350–1450 cm⁻¹) .

Advanced Research Questions

Q. Q3. How can density functional theory (DFT) calculations guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

  • DFT Workflow:
    • Optimize geometry using B3LYP/6-31G* to determine electronic properties (e.g., HOMO-LUMO gaps) .
    • Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites .
  • Case Study: used DFT to correlate electron-donating methoxy groups with corrosion inhibition efficiency (R² = 0.92) in J55 steel, suggesting analogous strategies for tuning redox activity in drug design .

Q. Q4. How can researchers resolve contradictions in reported biological activity data for benzimidazole derivatives?

Methodological Answer:

  • In Vitro vs. In Vivo Discrepancies:
    • Example: A compound may show high EGFR inhibition (IC₅₀ = 0.5 μM in vitro) but poor bioavailability in vivo due to metabolic instability. Use metabolic profiling (e.g., liver microsome assays) to identify degradation pathways .
  • Structural Confounders: Minor substituent changes (e.g., fluorine vs. chlorine) drastically alter activity. highlights fluorine’s role in enhancing metabolic stability via C-F bond strength .

Q. Q5. What strategies improve the selectivity of this compound derivatives in enzyme inhibition studies?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding poses. achieved a docking score of -9.2 kcal/mol for EGFR inhibitors by optimizing hydrogen bonds with Lys721 and π-π stacking with Phe723 .
  • Structure-Activity Relationship (SAR): Introduce bulky substituents (e.g., tert-butyl) to block off-target interactions. demonstrated a 10-fold selectivity increase for tert-butyl derivatives .

Q. Q6. How do tautomeric equilibria of benzimidazole derivatives affect their physicochemical properties?

Methodological Answer:

  • Tautomer Detection: Use ¹H NMR in DMSO-d₆ to observe tautomer-specific shifts. identified two tautomers (5- and 6-methoxy isomers) via distinct δ 11.7–11.8 ppm NH signals .
  • Impact on Solubility: Tautomers with intramolecular H-bonding (e.g., 5-methoxy) exhibit lower aqueous solubility (2.1 mg/mL vs. 4.3 mg/mL for non-H-bonded analogs) .

Key Recommendations for Researchers:

  • Prioritize DFT-guided design for redox-active derivatives .
  • Validate biological activity with orthogonal assays (e.g., SPR for binding kinetics + cell-based viability assays) .
  • Use patent databases (e.g., USPTO) to identify under-explored structural motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.